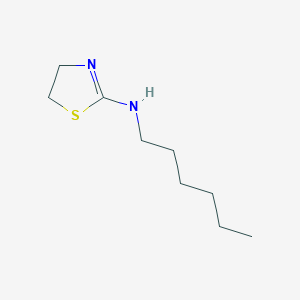

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine

Übersicht

Beschreibung

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic organic compound with the molecular formula C9H18N2S. It is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Wirkmechanismus

Target of Action

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine is a derivative of the thiazole group . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .

Mode of Action

The mode of action of thiazole derivatives can vary depending on the specific compound and its structure . Thiazole derivatives have been reported to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . .

Biochemical Pathways

The biochemical pathways affected by thiazole derivatives can vary widely, depending on the specific compound and its targets . .

Result of Action

The molecular and cellular effects of a compound’s action can vary depending on its specific targets and mode of action. Thiazole derivatives have been reported to have diverse biological activities . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of hexylamine with a thiazole precursor under controlled conditions. One common method includes the cyclization of hexylamine with 2-bromoacetaldehyde thiosemicarbazone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the thiazole ring into a dihydrothiazole derivative.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.

Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Dihydrothiazole derivatives

Substitution: Halogenated or alkoxylated thiazole derivatives

Wissenschaftliche Forschungsanwendungen

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential pharmaceutical applications.

Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent due to its ability to modulate specific biological pathways.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine

- Aztreonam

- Thiamine (Vitamin B1)

Uniqueness

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific hexyl substitution on the thiazole ring, which imparts distinct physicochemical properties and biological activities. Compared to other thiazole derivatives, this compound exhibits enhanced lipophilicity, making it more effective in penetrating biological membranes and exerting its effects .

Biologische Aktivität

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic organic compound with significant potential in various biological applications. This article provides a comprehensive overview of its biological activity, including its antimicrobial, antifungal, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

This compound (C9H18N2S) features a thiazole ring, which contributes to its biological activity. The thiazole group is known for its diverse pharmacological effects due to its ability to interact with various biological targets.

The mechanism of action for this compound involves modulation of specific biochemical pathways. Thiazole derivatives typically interact with cellular targets such as enzymes and receptors, leading to alterations in cell signaling and metabolic processes.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been studied for its potential as a new antibiotic and antifungal agent.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Moderate | 62.5 μg/mL |

| Escherichia coli | Significant | 32 μg/mL |

| Candida albicans | Moderate | 42 μg/mL |

| Aspergillus niger | Significant | 32 μg/mL |

The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungal strains. Its activity is comparable to established antifungal agents like fluconazole.

Anti-inflammatory and Analgesic Effects

In addition to its antimicrobial properties, N-hexyl-4,5-dihydro-1,3-thiazol-2-amines are being investigated for their anti-inflammatory and analgesic effects. Preliminary studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Case Studies

- Antimicrobial Evaluation : A study conducted on various thiazole derivatives indicated that those with longer alkyl chains exhibited enhanced antibacterial activity. N-hexyl derivatives specifically showed promising results against resistant strains of E. coli and S. aureus .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of thiazole derivatives demonstrated that compounds similar to N-hexyl-4,5-dihydro-1,3-thiazol-2-amines reduced nitric oxide production in activated macrophages, indicating a potential mechanism for their analgesic effects .

Eigenschaften

IUPAC Name |

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2S/c1-2-3-4-5-6-10-9-11-7-8-12-9/h2-8H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCRWWYQLJJKMCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC1=NCCS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501323393 | |

| Record name | N-hexyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24831733 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

76495-22-2 | |

| Record name | N-hexyl-4,5-dihydro-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501323393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.